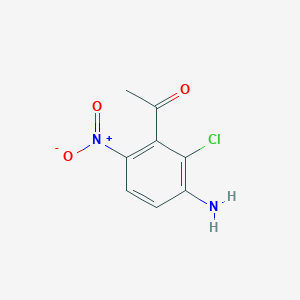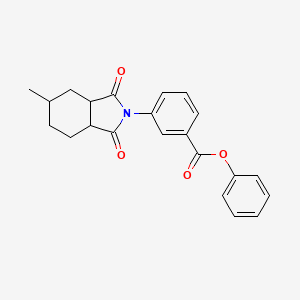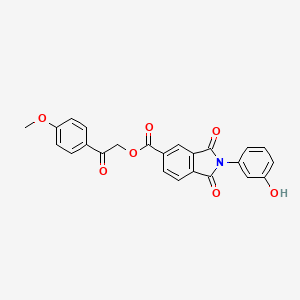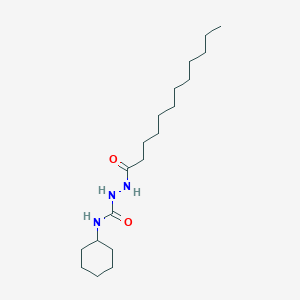![molecular formula C40H50N8O4S B12465233 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core phenoxy and pyrazolyl structures, followed by the introduction of the morpholinyl and tetrazolyl groups. The final step involves the coupling of these intermediates to form the complete compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and pyrazolyl groups can be oxidized under specific conditions.
Reduction: The nitro group in the tetrazolyl moiety can be reduced to an amine.
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the nitro group can produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, the compound’s unique structure may offer potential as a therapeutic agent. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the tetrazolyl group may inhibit enzyme activity by binding to the active site, while the morpholinyl group can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide shares similarities with other compounds containing phenoxy, pyrazolyl, and tetrazolyl groups.
- Compounds like 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide are often compared based on their reactivity, stability, and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C40H50N8O4S |
|---|---|
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-morpholin-4-yl-3-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-1H-pyrazol-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C40H50N8O4S/c1-7-39(3,4)28-16-21-33(32(27-28)40(5,6)8-2)52-24-12-15-34(49)41-29-17-19-31(20-18-29)47-37(50)35(36(43-47)46-22-25-51-26-23-46)53-38-42-44-45-48(38)30-13-10-9-11-14-30/h9-11,13-14,16-21,27,43H,7-8,12,15,22-26H2,1-6H3,(H,41,49) |
Clave InChI |
LIOPYJQQECGBNY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(=C(N3)N4CCOCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12465165.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)




![(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid](/img/structure/B12465220.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12465224.png)
![4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465230.png)

![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B12465242.png)
![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12465251.png)
